molecular formula C14H17N3O3 B14468566 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 65854-70-8

6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14468566
CAS No.: 65854-70-8
M. Wt: 275.30 g/mol
InChI Key: XNEWOEPMKIKENL-UHFFFAOYSA-N
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Description

6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Comparison with Similar Compounds

Properties

CAS No.

65854-70-8

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-(3-hydroxy-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H17N3O3/c18-13-9-10(11-2-4-14(19)16-15-11)1-3-12(13)17-5-7-20-8-6-17/h1,3,9,18H,2,4-8H2,(H,16,19)

InChI Key

XNEWOEPMKIKENL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)O

Origin of Product

United States

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